4-Amino-3-phenylbutanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

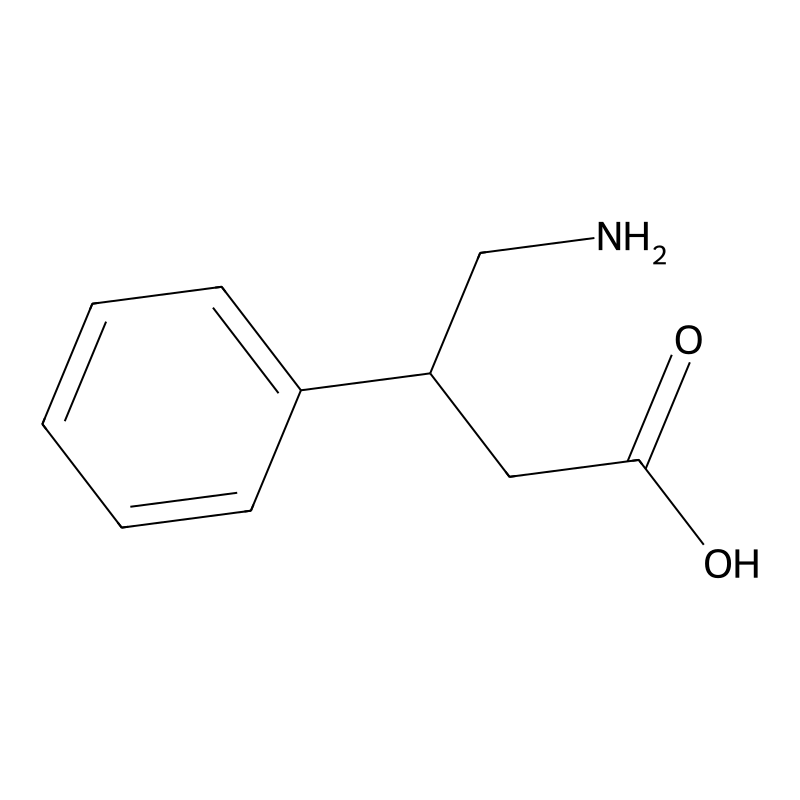

4-Amino-3-phenylbutanoic acid, commonly known as phenibut, is a synthetic derivative of the neurotransmitter gamma-aminobutyric acid. It possesses a unique structure characterized by an amino group and a phenyl group attached to a butanoic acid backbone. The compound has gained attention for its potential therapeutic applications, particularly in the treatment of anxiety and sleep disorders due to its GABAA receptor agonist properties .

The mechanism of action of phenibut is not fully understood. While structurally similar to GABA, a major inhibitory neurotransmitter, phenibut does not appear to directly activate GABA receptors []. Instead, it may interact with other neurotransmitter systems or modulate the activity of voltage-gated calcium channels [, ]. More research is needed to definitively establish phenibut's mechanism of action.

Chemical Classification

4-Amino-3-phenylbutanoic acid is a chemical compound that belongs to the class of gamma-aminobutyric acid (GABA) analogs. GABA is a major inhibitory neurotransmitter in the central nervous system [Source: National Institutes of Health (.gov) on GABA, ].

Investigational Uses

Research has explored the potential of 4-amino-3-phenylbutanoic acid for various applications, including:

- Pharmacology: Studies have investigated its effects on the nervous system, particularly its interaction with GABA receptors [Source: Inxight Drugs on 4-Amino-3-phenylbutanoic acid (Phenibut), ].

- Sample Preparation: In some cases, researchers have used 4-amino-3-phenylbutanoic acid as a reagent to improve the analysis of other substances in clinical trials [Source: Biosynth on 4-Amino-3-phenylbutanoic acid, ].

- Condensation Reaction: Benzaldehyde reacts with ethyl acetoacetate in the presence of a condensation catalyst to form 2,4-diacetyl-3-phenyl-pentanedionate diethyl ester.

- Decarbonylation: The above product is treated with a strong alkaline solution to yield 3-phenylglutaric acid.

- Dehydration: The 3-phenylglutaric acid undergoes dehydration to form 3-phenylpyroglutaric acid.

- Hydrolysis: This compound is then hydrolyzed with strong aqua ammonia to produce 5-amino-5-oxo-3-phenyl-pentanoic acid.

- Oxidation: Finally, oxidation of the hydrolysis product under alkaline conditions yields the target compound, 4-amino-3-phenylbutanoic acid .

4-Amino-3-phenylbutanoic acid exhibits significant biological activity primarily as a GABAA receptor agonist. This action leads to anxiolytic effects, promoting relaxation and reducing anxiety levels. Additionally, it has been studied for its potential neuroprotective effects and ability to enhance cognitive function. Some research indicates that it may also influence pancreatic β-cell function, making it relevant in metabolic disorder treatments .

The synthesis methods for 4-amino-3-phenylbutanoic acid include:

- Chemical Synthesis: As described above, utilizing starting materials like benzaldehyde and ethyl acetoacetate through a series of reactions including condensation, decarbonylation, dehydration, hydrolysis, and oxidation.

- Alternative Methods: Research has explored converting primary amines into tetrazole derivatives using triethyl orthoformate and sodium azide, demonstrating versatility in modifying the compound's structure for various applications .

The applications of 4-amino-3-phenylbutanoic acid are diverse:

- Pharmaceuticals: Used in treating anxiety disorders and sleep disturbances due to its calming effects on the central nervous system.

- Neuroprotective Agents: Investigated for potential use in protecting neurons against damage from various neurodegenerative conditions.

- Research Tool: Employed in scientific studies to understand GABAergic signaling pathways and their implications in mental health disorders .

Studies on the interactions of 4-amino-3-phenylbutanoic acid with other compounds have revealed its potential to enhance the effects of other anxiolytic drugs while also assessing its safety profile. Research indicates that it may alter neurotransmitter levels or receptor sensitivity when administered alongside other pharmacological agents, suggesting careful consideration in polypharmacy contexts .

Several compounds share structural or functional similarities with 4-amino-3-phenylbutanoic acid:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Gamma-Aminobutyric Acid | Simple amino acid structure | Naturally occurring neurotransmitter |

| Baclofen | A derivative of gamma-aminobutyric acid | Primarily used as a muscle relaxant |

| Phenibut (R)-enantiomer | Chiral variant of 4-amino-3-phenylbutanoic acid | Exhibits different pharmacokinetics and effects |

| 5-Hydroxytryptophan | Indoleamine structure | Precursor to serotonin; affects mood regulation |

The uniqueness of 4-amino-3-phenylbutanoic acid lies in its specific combination of anxiolytic properties and neuroprotective potential, which distinguishes it from other similar compounds that may not exhibit such a broad range of biological activities .

Classical Synthetic Routes

Classical synthetic approaches to 4-amino-3-phenylbutanoic acid have been developed through several well-established methodologies that utilize fundamental organic chemistry principles. These traditional routes provide reliable access to the target compound, though they often require multiple steps and may produce racemic mixtures.

Benzaldehyde-Based Synthetic Pathways

Benzaldehyde serves as a crucial starting material in several synthetic routes to 4-amino-3-phenylbutanoic acid. The most prominent approach involves the Knoevenagel condensation reaction between benzaldehyde and methyl acetoacetate [1]. This methodology begins with the formation of an intermediate through the condensation of benzaldehyde (262 grams) with methyl acetoacetate in ethanol at room temperature, utilizing organic bases as catalysts. The reaction proceeds over 45-50 hours with stirring, followed by filtration and ethanol washing to obtain the solid intermediate [1].

The subsequent steps involve sodium hydroxide treatment at elevated temperatures (85-90°C) for 2-2.5 hours, followed by acidification with hydrochloric acid to pH 1-2 [1]. This classical route demonstrates excellent yields of 85-95% and provides a straightforward synthetic pathway, though it requires extended reaction times and produces racemic products.

An alternative benzaldehyde-based approach utilizes a multi-component reaction involving benzaldehyde, nitromethane, and diethyl malonate [2]. This method employs a one-pot strategy where benzaldehyde undergoes condensation with nitromethane at -5°C, followed by addition of diethyl malonate and subsequent hydrogenation. The process yields 127 grams of the target compound through a series of carefully controlled reaction conditions [2].

Pyruvate Hydratase-Aldolase Approaches

The enzymatic pyruvate hydratase-aldolase pathway represents a biocatalytic approach to 4-amino-3-phenylbutanoic acid synthesis. This methodology utilizes the trans-hydroxybenzylidenepyruvate hydratase-aldolase enzyme system, which catalyzes the reversible aldol condensation between benzaldehyde and pyruvate [3] [4].

The enzyme demonstrates broad substrate specificity, accepting various aromatic aldehydes including benzaldehyde, 4-hydroxybenzaldehyde, and substituted benzaldehydes [3]. The reaction proceeds through a reversible mechanism where the enzyme catalyzes both the forward hydration-aldol cleavage and the reverse aldol condensation reactions. Under optimal conditions, the enzyme can achieve conversions of 70-85% with moderate stereoselectivity [4].

The pyruvate hydratase-aldolase system operates under physiological conditions in aqueous medium, making it an environmentally friendly alternative to traditional chemical synthesis. However, the substrate scope is limited, and the enzyme requires specific cofactors and optimal pH conditions for maximum activity [3].

Hydrogenation Reactions in Synthesis

Hydrogenation reactions play a critical role in the synthesis of 4-amino-3-phenylbutanoic acid, particularly in the reduction of nitro intermediates to amino groups. The most commonly employed system utilizes palladium on carbon (Pd/C) as a heterogeneous catalyst under hydrogen atmosphere [2] [5].

The hydrogenation process typically operates at 55°C for 8 hours under hydrogen pressure, achieving complete reduction of nitro groups to amino functionalities with yields of 85-95% [2]. The reaction conditions can be optimized for different substrates, with temperature and pressure adjustments improving both yield and selectivity.

Advanced hydrogenation methodologies have been developed using continuous flow systems, where the substrate solution is passed through a packed bed reactor containing the Pd/C catalyst under controlled hydrogen flow [5]. This approach offers improved heat and mass transfer, resulting in more efficient conversions and easier scale-up potential.

Stereoselective Synthetic Approaches

The development of stereoselective synthetic methodologies has become increasingly important for accessing enantiomerically pure 4-amino-3-phenylbutanoic acid. These approaches utilize various chiral induction strategies to achieve high enantiomeric excesses.

Asymmetric Michael Addition Strategies

Asymmetric Michael addition reactions provide powerful tools for constructing the chiral center in 4-amino-3-phenylbutanoic acid derivatives. The methodology involves the enantioselective addition of nucleophiles to α,β-unsaturated carbonyl compounds using chiral catalysts or auxiliaries [6] [7].

Recent developments in asymmetric Michael addition employ chiral dilithium amides as traceless auxiliaries for the direct enantioselective addition of carboxylic acids [6]. This approach achieves high enantioselectivities (>95% enantiomeric excess) while avoiding the need for covalently bound chiral auxiliaries. The reaction proceeds through the formation of mixed enediolate-dilithium amide aggregates that provide stereochemical control [6].

Organocatalyzed asymmetric Michael addition has also been successfully applied using chiral thiourea catalysts derived from cinchona alkaloids [7]. These systems can achieve enantiomeric excesses exceeding 90% in the formation of β-aryl-γ-nitroalkane adducts, which serve as precursors to the target amino acid through subsequent reduction and functional group transformations [7].

Enzymatic Resolution Techniques

Enzymatic resolution represents a highly effective approach for obtaining enantiomerically pure 4-amino-3-phenylbutanoic acid through the selective hydrolysis of racemic ester derivatives. Various enzymes including lipases, proteases, and specialized amino acid esterases have been successfully employed [8] [9].

Lipase-catalyzed resolution of racemic amino acid esters demonstrates exceptional selectivity, with enzymes such as Pseudomonas lipase, Rhizopus lipase, and porcine pancreatic lipase showing high enantioselectivity [9]. The process operates under mild aqueous conditions and can achieve enantiomeric excesses exceeding 98% for the remaining unreacted ester [9].

Protease-mediated resolution using enzymes like α-chymotrypsin and subtilisin provides alternative selectivity profiles and can be optimized for different substrate structures [8]. The enzymatic resolution can be performed in aqueous-organic solvent mixtures to improve substrate solubility while maintaining enzyme activity [10].

Chiral Auxiliary Methods

Chiral auxiliary-based synthesis offers predictable stereochemical outcomes through the use of temporarily attached chiral directing groups. The Schöllkopf auxiliary method, utilizing bis-lactim ethers derived from chiral amino acids, provides excellent stereocontrol in amino acid synthesis [11].

The pseudoephedrine glycinamide methodology represents another highly effective chiral auxiliary approach . This system achieves stereoselectivities exceeding 99% enantiomeric excess through diastereoselective alkylation reactions. The process involves the formation of pseudoephedrine glycinamide complexes, followed by base-mediated alkylation with appropriate electrophiles, and subsequent hydrolytic removal of the chiral auxiliary .

Nickel(II) glycinate complexes with chiral tridentate ligands have emerged as particularly powerful chiral auxiliaries for amino acid synthesis [13]. These systems can achieve quantitative yields (95-99%) with excellent enantiomeric excesses (>99%) through carefully controlled alkylation reactions followed by acidic decomposition to release the chiral amino acid product [13].

Industrial Production Methods

Industrial-scale production of 4-amino-3-phenylbutanoic acid requires optimization of synthetic routes for cost-effectiveness, environmental compliance, and scalability. Several approaches have been developed specifically for large-scale manufacturing.

Large-Scale Synthesis Optimization

Large-scale synthesis optimization focuses on maximizing yield, minimizing waste, and reducing production costs through process intensification strategies. Continuous flow synthesis represents a significant advancement in industrial amino acid production, offering superior heat and mass transfer compared to traditional batch processes [14] [15].

The optimization process involves systematic evaluation of reaction parameters including temperature, pressure, residence time, and catalyst loading. For 4-amino-3-phenylbutanoic acid production, optimized conditions typically include reaction temperatures of 50-95°C, controlled pH environments, and efficient separation techniques [16].

High-pressure reactors and continuous flow systems have been successfully implemented for industrial production, achieving consistent product quality and reduced processing times . The use of automated control systems enables precise monitoring of critical parameters, ensuring reproducible results across production batches.

Process Chemistry Considerations

Process chemistry optimization for industrial production encompasses several critical factors including raw material selection, reaction optimization, and downstream processing efficiency. The selection of appropriate starting materials must balance cost, availability, and environmental impact [18].

Purification strategies for industrial-scale production typically employ ion exchange chromatography, crystallization, and membrane separation techniques [18]. Ion exchange chromatography provides high purity products (>99%) while membrane separation offers energy-efficient concentration and purification methods [18].

Waste minimization strategies include solvent recovery systems, catalyst recycling, and byproduct valorization. The implementation of closed-loop systems reduces environmental impact and improves overall process economics [18].

Green Chemistry Approaches

The development of environmentally sustainable synthetic methodologies has become increasingly important in amino acid production. Green chemistry principles emphasize waste reduction, energy efficiency, and the use of renewable feedstocks.

Sustainable Catalytic Methods

Sustainable catalytic approaches focus on the development of environmentally benign catalysts that operate under mild conditions while maintaining high activity and selectivity. Biocatalytic systems using engineered enzymes represent the most promising sustainable approach for amino acid synthesis [19] [20].

Enzyme engineering techniques have enabled the development of highly active and selective biocatalysts that can operate under industrial conditions [20]. These engineered enzymes demonstrate improved stability, enhanced substrate tolerance, and reduced environmental impact compared to traditional chemical catalysts [20].

Heterogeneous catalysis using recyclable solid catalysts provides another sustainable approach, eliminating the need for catalyst separation and reducing waste generation [21]. Metal-organic frameworks (MOFs) and supported nanoparticle catalysts offer high surface areas and tunable selectivities for amino acid synthesis [21].

Environmentally Friendly Reagents and Conditions

The implementation of environmentally friendly reagents and reaction conditions represents a crucial aspect of green amino acid synthesis. Water-based reaction systems eliminate the need for organic solvents while providing excellent selectivity and yield [22].

Ionic liquids have emerged as promising green solvents for amino acid synthesis, offering non-volatile, recyclable alternatives to traditional organic solvents [22]. These systems demonstrate excellent stability and can be optimized for specific reaction requirements [22].

Supercritical carbon dioxide provides another environmentally benign medium for amino acid synthesis, offering tunable properties and easy product separation [23]. The use of renewable feedstocks derived from biomass further enhances the sustainability of the synthetic process [24].

Data Tables

Table 1: Comprehensive Synthesis Methods for 4-Amino-3-phenylbutanoic Acid

| Synthesis Method | Starting Materials | Reaction Conditions | Yield (%) | Stereoselectivity | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Benzaldehyde + Methyl Acetoacetate | Benzaldehyde, Methyl acetoacetate, Organic base | Room temperature, 45-50h, Ethanol | 85-95 | Racemic | Simple, one-pot reaction | Long reaction time |

| Benzaldehyde + Nitromethane + Diethyl Malonate | Benzaldehyde, Nitromethane, Diethyl malonate | Multi-step, -5°C to 95°C, Various solvents | 60-80 | Racemic | Versatile, multiple products | Multi-step, hazardous reagents |

| Benzaldehyde + Pyruvate (Hydratase-Aldolase) | Benzaldehyde, Pyruvate, Hydratase-aldolase enzyme | Physiological conditions, Aqueous medium | 70-85 | Moderate | Mild conditions, biocatalytic | Limited substrate scope |

| Asymmetric Michael Addition | Phenylacetic acid, α,β-unsaturated compounds | Low temperature, Chiral catalysts | 80-95 | High (>95% ee) | High enantioselectivity | Expensive catalysts |

| Enzymatic Resolution via Ester Hydrolysis | Racemic amino acid esters, Lipases/Proteases | Aqueous or organic media, Mild conditions | 40-98 (ee) | High (>98% ee) | Enzyme recyclability | Moderate yields |

| Chiral Auxiliary (Pseudoephedrine) | Pseudoephedrine glycinamide, Alkyl halides | Base-mediated alkylation, Organic solvents | 76-85 | Excellent (>99% ee) | Predictable stereochemistry | Requires chiral auxiliaries |

| Nickel(II) Glycinate Complex | Glycine, Chiral ligands, Ni(NO₃)₂ | KOH, MeOH, 50-65°C, 1.5-2h | 95-99 | Excellent (>99% ee) | Recoverable chiral auxiliary | Complex ligand synthesis |

| Hydrogenation (Pd/C) | Nitro compounds, Pd/C catalyst, H₂ | 55°C, 8h, Hydrogen atmosphere | 85-95 | Depends on substrate | Complete reduction | Requires high pressure |

| Continuous Flow Synthesis | Various precursors in flow reactors | Continuous operation, Various temperatures | 60-90 | Variable | Scalable, automated | Equipment intensive |

| Green Biocatalysis | Biomass-derived substrates, Enzymes | Mild conditions, Aqueous or green solvents | 80-99 | Excellent (>99% ee) | Environmentally friendly | Limited substrate scope |

Table 2: Physical and Chemical Properties of 4-Amino-3-phenylbutanoic Acid

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₃NO₂ | [25] [26] |

| Molecular Weight (g/mol) | 179.22 | [25] [26] |

| Melting Point (°C) | 194-201 (hydrochloride salt) | [25] |

| Boiling Point (°C) | 327.8±30.0 (predicted) | [27] |

| Density (g/cm³) | 1.161±0.06 (predicted) | [27] |

| Solubility in Water | Slightly soluble | [25] |

| Solubility in Organic Solvents | Soluble in DMSO, methanol | [25] |

| pKa (carboxylic acid) | ~4.10 | [27] |

| pKa (amino group) | ~9.5 | Estimated |

| Optical Activity | Chiral at C-3 position | [28] [29] |

| Stability | Stable under normal conditions | [25] |

| Appearance | White to off-white solid | [25] |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

ATC Code

N06 - Psychoanaleptics

N06B - Psychostimulants, agents used for adhd and nootropics

N06BX - Other psychostimulants and nootropics

N06BX22 - Phenibut

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

Dates

[2] Zyablitseva EA, et al. Neurosci Behav Physiol. 2008, 38(6):